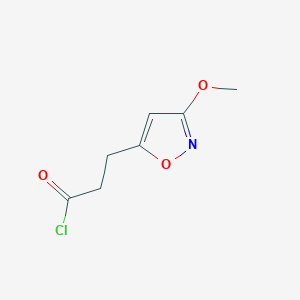
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride
Descripción general
Descripción
“3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” is a chemical compound that belongs to the group of organic compounds known as isoxazoles. It has a molecular formula of C7H8ClNO3 and a molecular weight of 189.59 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” consists of a methoxy group (-OCH3) and an isoxazole ring attached to a propanoyl chloride group .Physical And Chemical Properties Analysis
“3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride derivatives, specifically Mt-3-PQPP, have been studied for their effectiveness as corrosion inhibitors in mild steel. These compounds were found to significantly reduce the corrosion rate in a hydrochloric acid environment, indicating their potential as protective agents against steel corrosion (Olasunkanmi & Ebenso, 2019).
Synthesis and Characterization
- Synthesis of 3-Amino-5-methoxyisoxazole: A study focused on the synthesis of 3-amino-5-methoxyisoxazole, a related compound, using 3,3,3-trimethoxy propionitrile. This process was characterized and optimized to achieve high yield and purity, showcasing the synthetic versatility of methoxyisoxazole derivatives (Chen Xue-xi, 2013).
Pharmaceutical Applications
- Synthesis of Antimicrobial and Antioxidant Compounds: 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride and its derivatives have been used in the synthesis of various compounds with potential antimicrobial and antioxidant activities. These compounds have shown efficacy in inhibiting the growth of certain bacterial strains and demonstrating antioxidant properties (Rangaswamy et al., 2017).
Material Science
- Biosensor Technology: Derivatives of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride have been utilized in the development of functionalizable monolayers for biosensors. These compounds have shown potential in creating surfaces that can effectively bind to specific biological molecules, indicating their utility in biosensor technology (Brian De La Franier et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-11-7-4-5(12-9-7)2-3-6(8)10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHNPOYGMCDCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)
![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)
![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)

![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)
![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)


![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)



![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)